Arginine-4-nitroanilide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYRZWVFWYSNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10998161 | |
| Record name | N-(4-Nitrophenyl)argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10998161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76847-45-5 | |
| Record name | Arginine-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076847455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Nitrophenyl)argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10998161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Arginine 4 Nitroanilide As a Chromogenic Substrate in Protease Assays
Arginine-4-nitroanilide is a synthetic substrate specifically designed to measure the activity of proteolytic enzymes that exhibit specificity for arginine residues. The core principle of its use lies in its chemical structure: a colorless compound that, upon enzymatic cleavage of the amide bond between the arginine and the 4-nitroaniline (B120555) moiety, releases a yellow-colored product, p-nitroaniline. researchgate.netsigmaaldrich.comchemicalbook.com The intensity of this yellow color, which can be quantified spectrophotometrically at a wavelength of approximately 405 nm, is directly proportional to the enzymatic activity of the protease being studied. nih.gov
This chromogenic property provides a straightforward and continuous method for monitoring enzyme kinetics. rutgers.edu The simplicity and sensitivity of assays using this compound have led to their widespread use in determining the activity of numerous proteases, including trypsin, papain, plasmin, thrombin, and kallikrein. biosynth.commpbio.com
Several forms of this compound are commercially available, each with specific research applications. The most common variants include Nα-Benzoyl-L-arginine-4-nitroanilide (L-BAPA), Nα-Benzoyl-DL-arginine-4-nitroanilide (DL-BAPNA), and L-Arginine-4-nitroanilide dihydrochloride (B599025).
Interactive Table: Forms of this compound and their Primary Applications
| Compound Name | Abbreviation | Primary Enzyme Substrate For | Key Research Applications |
| Nα-Benzoyl-L-arginine-4-nitroanilide hydrochloride | L-BAPA, Bz-L-Arg-pNA·HCl | Trypsin, Papain, other proteolytic enzymes biosynth.comsigmaaldrich.com | Chymotrypsin (B1334515) and trypsin activity assays, serine protease and fibrinogenolytic assays. biosynth.comsigmaaldrich.comscientificlabs.co.uk |
| Nα-Benzoyl-DL-arginine-4-nitroanilide hydrochloride | DL-BAPNA, BANI | Trypsin, Amidase, Balterobin, Elastase researchgate.netsigmaaldrich.comchemicalbook.com | Assay of trypsin and elastase activity, studying the effects of inhibitors on enzyme complexes. researchgate.netsigmaaldrich.com |
| L-Arginine-4-nitroanilide dihydrochloride | Proteases, Nitric Oxide Synthase chemimpex.comsigmaaldrich.com | Biochemical assays for nitric oxide synthase activity, diagnostic test development for nitric oxide metabolism. chemimpex.com |
Historical Context and Evolution of Its Research Applications
The use of synthetic substrates for protease analysis marked a significant advancement in biochemistry, moving from less specific protein-based assays to more controlled and quantifiable methods. Arginine-4-nitroanilide derivatives were among the early and most successful chromogenic substrates developed.
Initially, the racemic mixture, DL-BAPNA, was commonly used for assays such as trypsin inhibition. uni-muenchen.de However, researchers later advocated for the use of the pure L-enantiomer, L-BAPA, to avoid potential inhibition by the D-form and to resolve solubility issues often encountered with the racemic mixture. uni-muenchen.de This transition to the stereochemically pure form represented an evolution toward more precise and reliable enzymatic assays.
The application of this compound and its derivatives has expanded significantly over time. While initially prominent in fundamental enzyme characterization, its use has broadened to various specialized research areas:
Fibrinolysis Research: These substrates are used to study the components of the fibrinolytic system. For instance, they are employed in assays to determine the catalytic efficiency of plasminogen activators like tissue plasminogen activator (t-PA) and urokinase. rutgers.edunih.gov In these systems, the activator converts plasminogen to plasmin, which then cleaves the this compound substrate, allowing for the quantification of activator efficiency. rutgers.edu
Coagulation Cascade Studies: The activity of key coagulation enzymes, such as thrombin, can be monitored using specific this compound-based substrates. nih.govwiley.com This has been crucial in understanding the kinetics of coagulation and the effects of inhibitors like heparin. nih.gov
Kallikrein Activity Measurement: Specific peptide-nitroanilide substrates containing arginine have been developed to assay for glandular and plasma kallikreins, enzymes involved in inflammation and blood pressure regulation. uni-muenchen.denih.gov
Drug Discovery and Development: The ability to quantify protease activity reliably has made these substrates valuable tools in screening for potential enzyme inhibitors. biosynth.com For example, they have been used to assess the effects of various natural and synthetic compounds on trypsin activity. biosynth.com Furthermore, derivatives like L-Arginine (B1665763) 4-nitroanilide dihydrochloride (B599025) are utilized in pharmaceutical development, particularly in research related to nitric oxide donors for cardiovascular health. chemimpex.comchemimpex.com
Entomological and Toxinological Research: DL-BAPNA has been used to quantify trypsin levels in the midguts of mosquitos, providing insights into their digestive processes. nih.gov It has also been employed to characterize thrombin-like enzymes found in snake venoms. researchgate.net
The continued use and adaptation of this compound-based assays underscore their robustness and versatility as a fundamental tool in biochemical and biomedical research.
Enzymatic Reaction Mechanisms and Kinetic Characterization
Principles of Amidolytic Cleavage and p-Nitroaniline Release
The enzymatic hydrolysis of Arginine-4-nitroanilide involves the cleavage of the amide bond linking the arginine residue to the p-nitroaniline moiety. scientificlabs.co.ukresearchgate.net This reaction is catalyzed by a variety of proteases, most notably trypsin and other trypsin-like enzymes, which recognize and bind to the arginine residue of the substrate. The catalytic mechanism typically involves a nucleophilic attack on the carbonyl carbon of the amide bond, facilitated by key amino acid residues in the enzyme's active site. For serine proteases like trypsin, this involves a catalytic triad (B1167595) of serine, histidine, and aspartate residues. nhsjs.com The cleavage of the amide bond results in the release of p-nitroaniline, a chromophore that absorbs light maximally at a specific wavelength.
The general reaction can be represented as: N-substituted-Arginine-4-nitroanilide + H₂O → N-substituted-Arginine + 4-nitroaniline (B120555) wikipedia.org
This reaction forms the basis of a simple and continuous assay for measuring the activity of proteases that cleave at the carboxyl side of arginine residues.
Spectrophotometric Detection of Product Formation
The release of p-nitroaniline, the product of the enzymatic hydrolysis of this compound, can be conveniently monitored using a spectrophotometer. diva-portal.org p-Nitroaniline has a distinct yellow color and exhibits maximum absorbance at a wavelength typically between 380 nm and 410 nm. nhsjs.com The rate of the increase in absorbance at this wavelength is directly proportional to the rate of p-nitroaniline formation, and thus, to the enzymatic activity. google.com This colorimetric method provides a straightforward and quantitative means to measure the kinetics of the enzymatic reaction. scientificlabs.co.ukresearchgate.net The molar extinction coefficient of p-nitroaniline is a critical parameter for calculating the enzyme activity from the absorbance data. nih.govacs.org For instance, a molar extinction coefficient of 1.08 × 10⁴ M⁻¹cm⁻¹ at 430 nm has been reported for p-nitroaniline. nih.govacs.org
Enzyme Kinetic Analysis and Parameters
The use of this compound as a substrate allows for detailed kinetic analysis of the enzymes that hydrolyze it. By measuring the initial reaction rates at various substrate concentrations, key kinetic parameters can be determined, providing insights into the enzyme's catalytic efficiency and its interaction with the substrate. chalmers.se
Determination of Michaelis-Menten Constants (K_m, V_max, k_cat)
The relationship between the initial reaction velocity (v) and the substrate concentration ([S]) for many enzymes can be described by the Michaelis-Menten equation. chalmers.se From this analysis, two important kinetic parameters are derived:
K_m (Michaelis constant): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). chalmers.se It is often used as a measure of the enzyme's affinity for its substrate, with a lower K_m value indicating a higher affinity. chalmers.se
V_max (maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. chalmers.se
k_cat (turnover number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is calculated as V_max / [E], where [E] is the total enzyme concentration. chalmers.se
Table 1: Michaelis-Menten Constants for Various Enzymes with this compound Derivatives
| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| Human α-thrombin | S-2238 (H-D-Phe-Pip-Arg-p-nitroanilide) | 1.6 - 16 | 35 - 130 | 4.7 - 52 x 10³ | nih.gov |
| Bovine α-thrombin | S-2238 (H-D-Phe-Pip-Arg-p-nitroanilide) | 1.6 - 16 | 35 - 130 | 4.7 - 52 x 10³ | nih.gov |
| Human γ-thrombin | S-2238 (H-D-Phe-Pip-Arg-p-nitroanilide) | 1.6 - 16 | 35 - 130 | 4.7 - 52 x 10³ | nih.gov |
| Bovine β-thrombin | S-2238 (H-D-Phe-Pip-Arg-p-nitroanilide) | 1.6 - 16 | 35 - 130 | 4.7 - 52 x 10³ | nih.gov |
| Bacillus subtilis D-BAPAase | N-benzoyl-D-arginine-p-nitroanilide | 29 | - | - | nih.gov |
| Bacillus cereus T D-BAPAase | N-benzoyl-D-arginine-p-nitroanilide | 140 | - | - | nih.gov |
| Aminopeptidase (B13392206) B (Pediococcus acidilactici) | Arg-pNA | 610 | - | - | researchgate.net |
| Arginine Aminopeptidase (Lactobacillus sakei) | Arg-AMC | 15.9 | - | - | nih.gov |
| Arginine Aminopeptidase (Lactobacillus sakei) | Lys-AMC | 26.0 | - | - | nih.gov |
pH, Temperature, and Ionic Strength Effects on Enzyme Kinetics
The catalytic activity of enzymes is highly dependent on environmental factors such as pH, temperature, and ionic strength. nih.govomicsonline.org this compound-based assays are frequently used to characterize these dependencies.
pH: The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. omicsonline.orgacs.org This can influence both substrate binding (K_m) and the catalytic rate (k_cat). acs.org Most enzymes exhibit an optimal pH at which their activity is maximal. omicsonline.org For example, the trypsin-catalyzed hydrolysis of an arginine-p-nitroanilide derivative showed maximal k_cat/K_M at alkaline pH. acs.org
Temperature: Enzyme activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. omicsonline.org Studies using this compound have helped to determine the optimal temperature for various proteases. acs.org
Ionic Strength: The concentration of salts in the reaction buffer can also impact enzyme kinetics. nih.gov For instance, NaCl has been shown to alter the kinetic parameters of porcine pancreatic kallikrein activity on an this compound derivative. nih.gov
Investigation of Substrate Activation Phenomena and Auxiliary Binding Sites
In some cases, the hydrolysis of this compound derivatives does not follow simple Michaelis-Menten kinetics. At high substrate concentrations, a phenomenon known as substrate activation can be observed, where the rate of hydrolysis increases more than expected. nih.govoup.com This deviation suggests the presence of an auxiliary, or secondary, substrate binding site on the enzyme. nih.gov Binding of a substrate molecule to this auxiliary site can modulate the enzyme's conformation, leading to an enhanced catalytic activity at the primary active site. nih.gov This has been observed for enzymes like porcine pancreatic kallikrein and trypsin when using Nα-substituted L-arginine (B1665763) 4-nitroanilides. nih.govoup.comjst.go.jp The kinetic data in such cases can be analyzed using models that account for this second binding event. nih.govnih.gov
Substrate Specificity Profiling of Proteases and Other Enzymes
This compound and a variety of its derivatives, where the N-terminus of arginine is modified or it is part of a peptide chain, are invaluable tools for profiling the substrate specificity of proteases and other enzymes. scientificlabs.co.ukopenbiochemistryjournal.com By comparing the rates of hydrolysis of different N-substituted or peptide-based this compound substrates, researchers can gain insights into the specific amino acid sequences or structural motifs that are preferred by a particular enzyme. nih.govnih.gov
This substrate has been used to characterize a wide range of enzymes, including:
Trypsin and Trypsin-like enzymes: These are the most common enzymes assayed using this compound, due to their preference for cleaving at the carboxyl side of arginine and lysine (B10760008) residues. scientificlabs.co.uk
Kallikreins: These are serine proteases that exhibit trypsin-like specificity and have been studied using various this compound derivatives. nih.govnih.gov
Papain: A cysteine protease that can also hydrolyze this compound. biosynth.com
Thrombin: A key enzyme in the blood coagulation cascade, its activity can be assayed using specific tripeptide-p-nitroanilide substrates ending in arginine. nih.gov
Aminopeptidases: Enzymes that cleave amino acids from the N-terminus of peptides have been characterized using L-Arginine-p-nitroanilide. researchgate.net
Bacterial proteases: this compound has been used to identify and characterize proteases from various bacterial sources, such as Bacillus and Lactobacillus species. nih.govnih.gov
The use of a panel of different p-nitroanilide substrates allows for a comprehensive analysis of an enzyme's specificity. researchgate.net For example, comparing the hydrolysis of N-α-benzoyl-DL-arginine-p-nitroanilide (BAPA) with other substrates like γ-L-glutamyl-p-nitroanilide and N-succinyl-L-alanyl-L-alanyl-L-alanyl-p-nitroanilide can help distinguish between different protease activities in a sample. researchgate.net
Serine Proteases: Trypsin, Plasmin, Chymotrypsin (B1334515), Kallikreins, Thrombin, Factor Xa, and Elastase
Serine proteases are a major class of enzymes that utilize a catalytic triad, typically composed of serine, histidine, and aspartate, in their active site to hydrolyze peptide bonds. This compound and its derivatives are excellent substrates for many serine proteases that exhibit a preference for cleaving after basic amino acid residues like arginine.
Trypsin: This digestive enzyme shows high specificity for cleaving peptide bonds at the carboxyl side of lysine and arginine residues. The positively charged side chain of arginine in the substrate interacts favorably with a negatively charged aspartate residue (Asp189) in the S1 binding pocket of trypsin, facilitating substrate binding and catalysis. acs.org The hydrolysis of Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) by trypsin follows Michaelis-Menten kinetics, and this reaction is a standard method for measuring trypsin activity. diva-portal.orgoup.com Studies have delved into the kinetics of this reaction under various conditions, including low temperatures, to understand the formation of tetrahedral intermediates and enzyme isomerization. nih.gov
Plasmin: As a key enzyme in the fibrinolytic system, plasmin also cleaves peptide bonds after arginine and lysine residues. While specific kinetic data with this compound is less commonly detailed in general literature, its activity can be assayed using similar chromogenic substrates.
Chymotrypsin: Although chymotrypsin preferentially cleaves after large hydrophobic residues, it can also hydrolyze arginine-containing substrates like N-α-benzoyl-DL-arginine-4-nitroanilide, albeit with lower efficiency than trypsin. biosynth.comcymitquimica.comscientificlabs.co.uk
Kallikreins: Both plasma and tissue kallikreins are serine proteases that cleave at arginine residues. nih.gov Kinetic studies have been performed using this compound derivatives to characterize the activity of these enzymes and their inhibition. nih.gov
Thrombin and Factor Xa: These are crucial enzymes in the blood coagulation cascade. moleculardepot.comwiley.com Factor Xa, in particular, shows a strong preference for arginine in the P1 position of its substrates. nih.gov Extensive kinetic studies have been conducted on Factor Xa using a variety of peptide p-nitroanilides to map its substrate specificity. nih.govresearchgate.net The best substrates for Factor Xa have been identified as those with arginine at the P1 position and glycine (B1666218) at the P2 position. nih.gov Similarly, chromogenic substrates with an arginine-p-nitroanilide moiety are used to measure thrombin activity. moleculardepot.comdiapharma.com
Elastase: While primarily known for cleaving after small, neutral amino acids, some elastases can also exhibit activity towards arginine-containing substrates.
The kinetic parameters for the hydrolysis of this compound derivatives by various serine proteases can vary significantly, reflecting the specific architecture of their active sites.
Table 1: Kinetic Parameters of Serine Proteases with this compound Substrates
| Enzyme | Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Trypsin (bovine) | Nα-Benzoyl-L-arginine 4-nitroanilide | 0.32–0.503 | 9.256 (nM/s/mg) | 18,402 (nM/s/mg/mM) |
| Factor Xa (bovine) | Various peptide p-nitroanilides | >0.1 | - | 15 to 2,000,000 |
| Kallikrein (plasma) | Prolyl-phenylalanyl-arginine-4-nitroanilide | - | - | - |
Note: Kinetic values can vary based on experimental conditions (pH, temperature, buffer composition). Data compiled from multiple sources. nih.govnih.govscielo.br
Cysteine Proteases: Papain and Actinidin
Cysteine proteases, such as papain and actinidin, utilize a cysteine residue as the nucleophile in their active site. scientificlabs.co.ukkrackeler.comchemicalbook.comchemdad.comugap.frbiosynth.com
Papain: This plant-derived protease readily hydrolyzes Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA). krackeler.combiosynth.comnih.gov The kinetic mechanism of papain with BAPNA has been studied extensively, often requiring the use of co-solvents like DMSO to ensure substrate solubility. nih.govacs.org The reaction conforms to Michaelis-Menten kinetics. nih.gov
Actinidin: Found in kiwifruit, actinidin is another cysteine protease for which Nα-Benzoyl-L-arginine 4-nitroanilide serves as a chromogenic substrate. scientificlabs.co.ukkrackeler.comchemicalbook.comchemdad.comugap.fr
Table 2: Kinetic Parameters of Papain with Nα-Benzoyl-DL-arginine-4-nitroanilide
| Enzyme | Km (app) (mM) | Vmax (app) (A4/mg min) |
|---|---|---|
| Immobilized Papain | 0.612 | 27.9 |
Note: Apparent (app) kinetic parameters for immobilized papain. uky.edu
Metalloenzymes: Leukotriene A4 Hydrolase
Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that exhibits both epoxide hydrolase and aminopeptidase activity. atsjournals.orgatsjournals.org Its peptidase activity shows a preference for cleaving N-terminal arginine residues. nih.govcapes.gov.br The enzyme can hydrolyze L-arginine p-nitroanilide, and this activity is inhibited by known inhibitors of arginine peptidases. nih.gov Interestingly, tripeptides with N-terminal arginine are even better substrates for LTA4 hydrolase than its lipid substrate, LTA4. nih.gov
Other Enzyme Classes: Arginase and Nitric Oxide Synthase (Indirect Relevance)
Arginase: While arginase hydrolyzes L-arginine to L-ornithine and urea, certain arginine derivatives can be used in assays to study its activity. chemimpex.com Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride has been mentioned as a substrate for studying arginase activity. chemimpex.com
Nitric Oxide Synthase (NOS): this compound itself is not a direct substrate for NOS. However, derivatives like L-NG-nitro arginine p-nitroanilide (L-NAPNA) act as inhibitors of NOS. nih.gov L-Arginine and its analogs are central to the function and inhibition of NOS, making this compound derivatives relevant tools in studying the nitric oxide pathway. nih.govchemimpex.comchemimpex.com L-NAPNA has shown some selectivity for the central NOS isoform. nih.gov
Analysis of Amino Acid Residue Preferences at P1, P2, and S3 Subsites
The specificity of proteases is determined by the interactions between the amino acid residues of the substrate (P sites) and the corresponding binding pockets (S sites) of the enzyme.
P1 Site: For the enzymes discussed that readily cleave this compound, there is a strong preference for arginine at the P1 position. This is particularly evident for trypsin and Factor Xa, where the positively charged guanidinium (B1211019) group of arginine forms a salt bridge with a conserved aspartate residue in the S1 pocket. nih.gov
P2 and P3 Subsites: The amino acid residues at the P2 and P3 positions of the substrate also significantly influence the kinetics of hydrolysis. For Factor Xa, the best substrates were found to have glycine in the P2 position. nih.gov A study on thrombin utilized a substrate with a pipecolyl residue at the P2 position and a D-phenylalanyl residue at the P3 position, highlighting the importance of these subsites for specific substrate recognition. moleculardepot.comdiapharma.com
Applications in Enzyme Inhibitor Discovery and Characterization
Methodologies for Screening Protease Inhibitors
The screening of potential protease inhibitors is a critical first step in drug discovery and biochemical research. Arginine-4-nitroanilide, particularly in the form of Nα-Benzoyl-DL-arginine-4-nitroanilide (BAPNA), is a cornerstone substrate for these screening assays due to its reliability and the straightforward nature of the resulting colorimetric assay. diva-portal.orgbiosynth.comdiva-portal.org
A typical screening methodology involves incubating the target protease with a library of potential inhibitor compounds. Subsequently, BAPNA is added to the mixture. ajbls.com The rate of p-nitroaniline release, monitored by measuring the absorbance at or near 410 nm, is inversely proportional to the inhibitory activity of the compound. diva-portal.orgajbls.com A reduction in the rate of color development compared to a control reaction without an inhibitor indicates that the compound possesses inhibitory properties. ajbls.com
These assays can be adapted for high-throughput screening (HTS) in multi-well plate formats, allowing for the rapid testing of thousands of compounds. acs.org For instance, in a study screening for protease inhibitors from mangrove plants, crude extracts were fractionated and evaluated for their inhibitory activity against a bacterial protease using a BAPNA-based liquid assay. diva-portal.org This method facilitated the identification of 12 inhibitory fractions out of 30 tested. diva-portal.org
Beyond simple screening for activity, variations of this assay can provide initial insights into the nature of the inhibition. For example, by performing the assay at different substrate and inhibitor concentrations, researchers can begin to classify inhibitors for more detailed characterization.
Elucidation of Inhibitor Mechanisms (e.g., Competitive Inhibition)
A crucial aspect of inhibitor characterization is understanding its mechanism of action—how it interacts with the enzyme to reduce its activity. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive, each with a distinct kinetic signature. This compound is instrumental in elucidating these mechanisms through kinetic studies.
By measuring the rate of BAPNA hydrolysis at various substrate and inhibitor concentrations, researchers can generate kinetic plots, such as the Lineweaver-Burk (double-reciprocal) plot. diva-portal.orgmdpi.com The changes in the apparent Michaelis constant (Km) and maximum velocity (Vmax) in the presence of the inhibitor reveal its mechanism:
Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged. Lineweaver-Burk plots for a competitive inhibitor show lines with different slopes intersecting on the y-axis. nih.govpnas.org For example, protamines were identified as competitive inhibitors of RC-protease from Porphyromonas gingivalis using benzoyl-L-arginine-p-nitroanilide as the substrate. nih.gov Similarly, some anthracene-based compounds were found to be competitive inhibitors of trypsin. nih.gov
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. mdpi.com In a study on protease inhibitors from the macroalga Ulva ohnoi, Lineweaver-Burk plots using BAPNA as the substrate revealed a mixed-type inhibition of trypsin. mdpi.com
Non-competitive Inhibition: A specific type of mixed inhibition where the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex. This results in a decrease in Vmax with no change in Km.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vmax and apparent Km. Some anthracene-based inhibitors of Dengue virus protease displayed uncompetitive inhibition against trypsin when BAPNA was used as the substrate. nih.gov
The ability to use this compound to generate the kinetic data necessary for these analyses is fundamental to understanding the molecular basis of enzyme inhibition.
Analysis of Inhibitor Potency and Selectivity
Once an inhibitor is identified and its mechanism is broadly understood, quantifying its potency and selectivity is paramount. Potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a widely used metric for comparing the potency of different inhibitors. Assays using this compound are routinely employed to determine IC50 values. acs.orgresearchgate.net By measuring enzyme activity across a range of inhibitor concentrations, a dose-response curve can be generated, from which the IC50 value is calculated. acs.org For example, the IC50 value for the inhibition of trypsin by the Kunitz-type protease inhibitor Rusvikunin was determined to be 50 nmol/l using BAPNA as the substrate. researchgate.net
The inhibition constant (Ki) is a more fundamental measure of inhibitor potency, representing the dissociation constant of the enzyme-inhibitor complex. For competitive inhibitors, Ki can be calculated from IC50 values if the Km of the substrate is known. Kinetic analyses using this compound provide the necessary data to determine Km and subsequently calculate Ki. diva-portal.orgnih.gov
Selectivity refers to an inhibitor's ability to preferentially inhibit a specific target enzyme over other, often closely related, enzymes. This is a critical property for therapeutic inhibitors to minimize off-target effects. This compound and its analogs are used in parallel assays to assess the inhibition of a lead compound against a panel of different proteases. For instance, the selectivity of potential Dengue virus protease inhibitors was evaluated by testing their ability to inhibit trypsin using BAPNA. nih.gov A compound that potently inhibits the target enzyme but shows weak or no inhibition of other proteases is considered selective.
| Inhibitor | Target Enzyme | Substrate | Potency (IC50/Ki) | Source |
| Rusvikunin | Trypsin | Nα-Benzoyl-DL-arginine-4-nitroanilide (BAPNA) | IC50 = 50 nmol/l | researchgate.net |
| Phloeodictine X | DENV NS2B/NS3pro | Ac-LKRR-pNa | IC50 = 43 nM | uq.edu.au |
| E2 Antibody | MT-SP1 | Spectrazyme-tPA | Ki = 8.0 ± 1.3 pM | nih.gov |
| S4 Antibody | MT-SP1 | Spectrazyme-tPA | Ki = 140 ± 6.0 pM | nih.gov |
| Protamines | RC-protease | Benzoyl-L-arginine-p-nitroanilide | Km = 2.8 μM | nih.gov |
Investigations into Enzyme-Inhibitor Complex Formation and Stability
The interaction between an enzyme and an inhibitor results in the formation of an enzyme-inhibitor (EI) complex. The stability of this complex is a key determinant of the inhibitor's efficacy and duration of action. This compound-based assays are valuable for studying the kinetics of EI complex formation and dissociation.
The rate of association (kon) and dissociation (koff) of an inhibitor can be determined through kinetic experiments. For "slow-binding" or "tight-binding" inhibitors, the onset of inhibition is time-dependent, and this can be monitored by following the hydrolysis of this compound over time. The stability of the EI complex is reflected in the dissociation constant (Kd), which is the ratio of koff to kon.
In one innovative approach, derivatives of the protease inhibitor aprotinin (B3435010) were synthesized with this compound at the reactive site. nih.gov The release of 4-nitroaniline (B120555) by a target protease was equimolar to the amount of enzyme trapped in a stable enzyme-inhibitor complex. nih.gov This method not only allowed for the active-site titration of the enzyme but also enabled the calculation of the kinetic constants kon and koff, and consequently the equilibrium dissociation constant of the enzyme-inhibitor complex, directly from the titration curves. nih.gov
Furthermore, studies on the reversibility of inhibition rely on assays using substrates like this compound. If the enzyme's activity can be fully restored after removing the inhibitor (e.g., by dilution), the inhibition is reversible. In contrast, if the activity is not recovered, the inhibition is irreversible, often due to the formation of a stable, covalent EI complex.
Development of Enzyme-Selective Inhibitors Utilizing this compound Derivatives
The quest for highly selective enzyme inhibitors often involves the chemical modification of known substrates or inhibitors. This compound serves as a scaffold and a tool in this process. By modifying the arginine or the nitroanilide portions of the molecule, researchers can design novel inhibitors with altered specificity and potency.
The development of such derivatives often follows a structure-activity relationship (SAR) approach. A series of related compounds are synthesized and then evaluated for their inhibitory activity using an this compound-based assay. For example, a study focused on designing selective inhibitors for urokinase-type plasminogen activator (uPA) and TMPRSS2 involved replacing the arginine moiety of peptidomimetic inhibitors with different bioisosteres. mdpi.com The resulting compounds were then tested for their inhibitory activity. mdpi.com
In another example, a new method was developed for the efficient synthesis of various aminoacyl-p-nitroanilides. researchgate.net This provides easy access to important synthons for constructing chromogenic substrates for a variety of proteases, which in turn facilitates the screening and development of selective inhibitors for those enzymes. researchgate.net By creating libraries of substrates with subtle variations, researchers can map the specificity pockets of different proteases and use this information to design inhibitors that are highly selective for a single enzyme.
The development of internally quenched fluorogenic substrates, such as aminobenzoyl-D-arginyl-D-alanyl-p-nitroanilide, represents a further evolution of this concept. frontiersin.org Such tools allow for the screening of proteases with novel specificities, opening up new avenues for inhibitor design. frontiersin.org
Advanced Analytical and Methodological Developments
Development and Optimization of Colorimetric and Spectrophotometric Assays
Colorimetric and spectrophotometric assays are foundational to the use of Arginine-4-nitroanilide. The principle of these assays is the enzymatic hydrolysis of the amide bond between the arginine residue and the p-nitroaniline group. This reaction releases the yellow-colored chromophore p-nitroaniline, which can be quantified by measuring its absorbance at a specific wavelength, typically around 405-430 nm. researchgate.netchalmers.seresearchgate.net
The development of these assays involves the systematic optimization of various reaction parameters to ensure sensitivity and reliability. Key optimization areas include:
pH and Buffer Systems: Enzyme activity is highly dependent on pH. For instance, assays using the protease papain are optimized at specific pH levels to ensure maximum catalytic activity; tests conducted at pH levels lower than 7 have shown reduced papain activity. acs.org Similarly, trypsin assays are typically performed in buffers with a basic pH ranging from 7.0 to 9.0. nih.gov
Substrate and Enzyme Concentration: The concentrations of both the enzyme and the substrate, such as BAPNA, are critical. For kinetic analysis, substrate concentrations are varied, often from 50 μM to 4 mM, to determine parameters like the Michaelis-Menten constant (Kₘ). mdpi.com
Temperature: Enzyme kinetics are sensitive to temperature. Studies have shown that enzymes like eAPN exhibit peak activity at a specific temperature (e.g., 45 °C), with a sharp decline at higher temperatures. mdpi.com
Solvent Effects: In cases where the substrate has limited aqueous solubility, a co-solvent like dimethyl sulfoxide (B87167) (DMSO) is often required. researchgate.net However, the concentration of the co-solvent itself must be optimized, as high concentrations (e.g., >20% v/v DMSO) can lead to enzyme denaturation and loss of activity. acs.org
A common application is the determination of trypsin inhibitory activity, where the reduction in the rate of p-nitroaniline release from BAPNA corresponds to the inhibitor's potency. researchgate.net Micromethods have also been developed to reduce the required sample and reagent volumes, making the assays more suitable for high-throughput screening and resource-limited settings. nih.gov
Table 1: Optimization Parameters for Spectrophotometric Assays Using this compound Derivatives
| Enzyme | Substrate | Parameter Optimized | Optimal Condition | Detection Wavelength | Reference |
|---|---|---|---|---|---|
| Papain | Nα-benzoyl-arginine-p-nitroanilide (BAPNA) | pH | >7.0 | 430 nm | acs.org |
| Papain | BAPNA | DMSO Concentration | 10% (v/v) | 430 nm | acs.org |
| Trypsin | Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA) | pH | 7.0 - 9.0 | 416 nm | researchgate.netnih.gov |
| eAPN | L-Ala-p-nitroanilide | Temperature | 45 °C | Not Specified | mdpi.com |
Application of High-Performance Liquid Chromatography (HPLC) for Reaction Product Quantification
While spectrophotometry is widely used, High-Performance Liquid Chromatography (HPLC) offers a more powerful analytical approach for quantifying reaction products from assays involving this compound. HPLC provides superior specificity by physically separating the product, p-nitroanilide, from the unreacted substrate, substrate impurities, and other components in the reaction mixture before quantification. rsc.org
The development of an HPLC method for this purpose involves:
Column Selection: A reversed-phase column is typically used, which separates compounds based on their hydrophobicity. nih.gov
Mobile Phase Optimization: The composition of the mobile phase, often a mixture of an aqueous buffer (like potassium phosphate) and an organic solvent (like methanol (B129727) or acetonitrile), is optimized to achieve baseline separation of all relevant compounds. rsc.org The pH of the mobile phase is also a critical parameter for achieving complete separation. rsc.org
Detection: A UV detector set to the maximum absorbance wavelength of p-nitroanilide allows for its sensitive and specific quantification.
Modern techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with detectors like a Charged Aerosol Detector (CAD) or High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAEC-IPAD) have been developed for the simultaneous quantification of arginine and other molecules in complex samples like fermentation broths. mdpi.com These advanced methods offer high accuracy, precision, and the ability to monitor multiple components during a reaction, which is a significant advantage over simple spectrophotometric measurements. mdpi.com
Utilization in Immobilized Enzyme Systems
This compound and its derivatives are extensively used to assess the activity of enzymes that have been immobilized on solid supports. Immobilization can enhance enzyme stability and allow for their reuse, which is advantageous for industrial processes. nih.govresearchgate.net However, the process can also alter the enzyme's structure and function.
Researchers have used BAPNA to study the activity of enzymes immobilized on a variety of materials:
Polysulfone Membranes: Papain immobilized on modified polysulfone membranes showed altered active-site conformation compared to the free enzyme in solution. uky.edu
Alginate Gels: Trypsin has been entrapped in alginate gels, and its activity and inhibition were studied using BAPNA. researchgate.netresearchgate.net Interestingly, anomalous behavior was observed where a competitive inhibitor acted as an activator at certain temperatures within the alginate network. researchgate.net
Mesoporous Silica (B1680970): The hydrolysis of BAPNA was used as a model reaction to test the activity of enzymes immobilized in mesoporous silica with varying pore sizes. chalmers.se
Covalent Organic Frameworks (COFs): Trypsin has been immobilized in COFs, advanced porous materials, with its subsequent activity verified by the hydrolysis of N-benzoyl-L-arginine 4-nitroanilide. wiley.com
These studies use this compound to quantify how immobilization affects catalytic efficiency, substrate accessibility, and enzyme stability over time. uky.educhalmers.se
Table 2: Application of this compound in Immobilized Enzyme Systems
| Enzyme | Support Material | Immobilization Method | Substrate Used | Reference |
|---|---|---|---|---|
| Papain | Modified Polysulfone Membrane | Covalent (Imine bond) | BAPNA | uky.edu |
| Trypsin | Alginate Gel | Entrapment | Nα-benzoyl-L-arginine-4-nitroanilide hydrochloride (L-BAPNA) | researchgate.netresearchgate.net |
| Trypsin | Mesoporous Silica (SBA-15) | Adsorption | N-α-benzoyl-DL-arginine-4-nitroanilide (BAPNA) | chalmers.se |
| Trypsin | Covalent Organic Framework (COF) | Covalent Binding | N-benzoyl-L-arginine 4-nitroanilide | wiley.com |
Assessment of Biocatalysis in Aqueous-Organic Solvent Systems
The performance of enzymes in non-aqueous environments is a critical area of biocatalysis research. This compound is an important tool for assessing enzyme activity and stability in aqueous-organic solvent mixtures. Such systems are often necessary when substrates or products are hydrophobic. acs.org
A detailed study on the papain-catalyzed hydrolysis of BAPNA investigated the enzyme's kinetic and conformational changes in the presence of various water-miscible organic solvents, including methanol, ethanol (B145695), and acetonitrile (B52724). The study found that the kinetic parameters, Kₘ and Vₘₐₓ, were significantly altered depending on the co-solvent and its concentration. acs.orgnih.gov For example, at a 10% (v/v) concentration, methanol and ethanol caused an increase in both Kₘ and Vₘₐₓ values for papain. nih.gov In contrast, acetonitrile at a low concentration (2% v/v) led to an increased Kₘ with little change in Vₘₐₓ, resulting in a decrease in catalytic efficiency. nih.gov These studies are crucial for optimizing biocatalytic processes that require organic solvents. researchgate.net
Table 3: Kinetic Parameters of Papain-Catalyzed BAPNA Hydrolysis in Aqueous-Organic Media (10% v/v Co-solvent)
| Co-solvent | Kₘ (mM) | Vₘₐₓ (mM·min⁻¹) | Change in Catalytic Efficiency (kcat/Kₘ) | Reference |
|---|---|---|---|---|
| None (Control) | Data Not Specified | Data Not Specified | Baseline | nih.gov |
| Methanol | Increased | Increased | - | nih.gov |
| Ethanol | Increased | Increased | - | nih.gov |
| Acetonitrile | Increased | Little Change | 28.0% Decrease (at 2% v/v) | nih.gov |
Broader Scientific Impact and Emerging Research Frontiers
Contributions to the Understanding of Proteolytic Cascades and Biological Regulation
Arginine-4-nitroanilide and its acylated forms, such as Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA), serve as key substrates for studying proteases, which are enzymes that catalyze the breakdown of proteins. biosynth.comsigmaaldrich.com The hydrolysis of these substrates by proteases like trypsin results in the release of p-nitroaniline, a yellow-colored compound that can be easily quantified using a spectrophotometer. This straightforward colorimetric assay allows researchers to measure the activity of these enzymes with high precision.
The ability to assay protease activity is crucial for understanding proteolytic cascades, where a series of enzymes activate each other in a chain reaction. These cascades are fundamental to many physiological processes, including blood coagulation, apoptosis (programmed cell death), and the immune response. By using this compound and its derivatives, scientists can dissect the individual steps of these complex pathways and identify how they are regulated. For instance, these substrates have been instrumental in characterizing the enzymes involved in the digestive system and in snake venoms. biosynth.com
Role in Protein Engineering and Enzyme Modification Studies
The field of protein engineering aims to create new proteins with enhanced or novel functions. This compound and related compounds are valuable tools in this endeavor, particularly for the high-throughput screening of enzyme libraries. acs.org Researchers can generate thousands of enzyme variants and use these chromogenic substrates to quickly identify those with improved catalytic activity or altered substrate specificity. acs.org
Furthermore, these substrates are used to study the effects of chemical modifications on enzyme function. By treating an enzyme with a specific modifying agent and then assaying its activity with this compound, scientists can determine how the modification affects the enzyme's catalytic mechanism. This information is vital for designing enzymes with tailored properties for industrial or therapeutic applications. For example, Nα-Z-L-arginine-4-nitroanilide hydrochloride is utilized in protein modification to enhance their functionality for biotechnological and industrial processes. chemimpex.com
Insights into Metabolic Pathways and Cellular Signaling Mechanisms
Arginine metabolism is at the crossroads of several important metabolic and signaling pathways. nih.gov Arginine can be converted into nitric oxide, a key signaling molecule, or metabolized by arginase to produce ornithine and urea. frontiersin.org this compound and its derivatives have been crucial in elucidating the roles of the enzymes involved in these pathways. chemimpex.comchemimpex.comnetascientific.com
For instance, Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride is used as a substrate to study arginase activity, providing insights into metabolic pathways where this enzyme is critical. chemimpex.com Similarly, L-Arginine (B1665763) 4-nitroanilide dihydrochloride (B599025) is employed in studies of nitric oxide synthase, which is vital for understanding cardiovascular health and cellular signaling. chemimpex.com By measuring the activity of these enzymes under different conditions, researchers can gain a deeper understanding of how arginine metabolism is regulated and how it contributes to cellular homeostasis. These substrates also aid in investigating protein-ligand interactions, which are fundamental to cellular signaling. chemimpex.comchemimpex.com
Research into Nitric Oxide-Related Biological Processes
Nitric oxide (NO) is a versatile signaling molecule involved in a wide array of physiological processes, including vasodilation, neurotransmission, and immune responses. nih.govfrontiersin.org The synthesis of NO is catalyzed by nitric oxide synthases (NOS), which convert arginine to citrulline and NO. medchemexpress.com
Derivatives of this compound, such as L-Arginine 4-nitroanilide dihydrochloride and Nα-Z-L-arginine-4-nitroanilide hydrochloride, are instrumental in research focused on NO production. chemimpex.comnetascientific.comchemimpex.com These compounds serve as substrates in assays to measure NOS activity, enabling scientists to study the regulation of NO synthesis and its role in various diseases. chemimpex.comnetascientific.comchemimpex.com This research is particularly relevant to cardiovascular health, as dysregulation of NO production is implicated in conditions like hypertension and atherosclerosis. chemimpex.comchemimpex.com Furthermore, these substrates are used in the development of diagnostic tests for conditions related to nitric oxide metabolism. chemimpex.comnetascientific.comchemimpex.com
Characterization of Novel Enzymes and Protease Activities from Diverse Biological Sources
The discovery and characterization of new enzymes with unique properties is a continuous effort in biochemistry. This compound and its derivatives have proven to be invaluable in this process, allowing for the identification and study of proteases from a wide range of biological sources.
Researchers have used these substrates to characterize proteases from:
Plants: A protease from the seeds of Artocarpus heterophyllus (jackfruit) was shown to cleave N-α-Benzoyl-DL-arginine ϸ-nitroanilide, indicating trypsin-like activity. Similarly, a serine protease from Canavalia ensiformis (jack bean) was characterized using N-α-benzoyl-DL-arginine-4-nitroanilide-hydrochloride. oup.com
Snake Venoms: The enzymatic activities of venoms from different Crotalus species (rattlesnakes) were compared using substrates like N-Succinyl-Arginine-p-nitroanilide to assess trypsin-like enzyme activity. mdpi.com
Marine Organisms: Protease inhibitors from the seaweed Ulva ohnoi were characterized by their effect on the hydrolysis of Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride by trypsin. mdpi.com
Bacteria: A novel regulatory protein, MtfA, from Escherichia coli K-12 was shown to have proteolytic activity by monitoring the cleavage of l-arginine 4-nitroanilide. nih.gov Additionally, metagenomic screening has led to the discovery of new protease inhibitors, with their activity against trypsin being assayed using Nα-Benzoyl-L-arginine 4-nitroanilide. bmrat.org
The use of these standardized substrates allows for the direct comparison of enzyme activities from different organisms, contributing to our understanding of enzyme evolution and diversity.
Comparative Biochemical Studies of Enzyme Families and Isozymes
This compound and its derivatives are crucial for comparative studies of enzyme families and isozymes (different forms of the same enzyme). By using a consistent substrate, researchers can accurately compare the kinetic parameters, such as Km and Vmax, of related enzymes.
For example, Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride has been used to compare the trypsin-like activity of enzymes from different sources, such as bovine and porcine pancreas, as well as from various fish species. sigmaaldrich.com These studies have revealed important differences in the substrate specificity and catalytic efficiency of these enzymes, providing insights into their evolutionary relationships and physiological roles.
Furthermore, these substrates are used to differentiate between isozymes that may have subtle differences in their active sites. The differential hydrolysis of various this compound derivatives can help to distinguish between closely related proteases and elucidate their specific functions within a cell or organism. For instance, studies on serine protease autotransporters of the Enterobacteriaceae (SPATEs) have utilized substrates like N-Benzoyl-L-arginine 4-nitroanilide to compare the activities of different members of this protein family. mdpi.com
Q & A
Q. Reproducibility Tips :
- Adhere to NIH guidelines for reporting experimental conditions, including buffer composition, temperature, and enzyme purity .
- Validate spectrophotometer calibration and use triplicate measurements to minimize instrumental variability .
How can researchers optimize detection parameters when using this compound in kinetic studies?
Intermediate Question
Optimization requires systematic variation of experimental variables:
- Wavelength Selection : Confirm λmax via a full absorbance scan (380–420 nm) to account for buffer or solvent interference .
- Buffer pH : Test pH stability (e.g., pH 7.5–9.0) to align with enzyme activity profiles. For example, trypsin exhibits maximal activity at pH 8.0–8.5 .
- Temperature Control : Use a thermostatted cuvette holder to maintain consistent reaction temperatures (±0.5°C) .
Q. Data Validation :
- Compare initial velocity measurements across multiple substrate concentrations to ensure linearity in the tested range.
How should researchers address contradictory kinetic data (e.g., Km discrepancies) in studies using this compound?
Advanced Question
Contradictions often arise from methodological differences. A structured approach includes:
- Systematic Review : Compare buffer compositions, enzyme sources (e.g., recombinant vs. native), and assay temperatures across studies .
- Statistical Analysis : Apply t-tests or ANOVA to assess whether observed differences are statistically significant .
- Experimental Replication : Reproduce conflicting studies under standardized conditions to isolate variables (e.g., ionic strength, purity of substrate batches) .
Q. Pitfalls to Avoid :
- Substrate inhibition at high concentrations (>2 mM), which can skew kinetic parameters .
- Incomplete dissolution of inhibitors, leading to underestimated potency.
How can researchers formulate hypothesis-driven questions for studying this compound in novel enzymatic pathways?
Q. Methodological Guidance
- Contextual Framing : Example: "Does [Enzyme X] exhibit higher catalytic efficiency toward this compound compared to canonical substrates under oxidative stress conditions?" .
- Variable Identification : Clearly define independent (e.g., substrate concentration, redox conditions) and dependent variables (e.g., Vmax, Km) .
- Literature Alignment : Cite prior studies on analogous enzymes to justify the hypothesis .
What are best practices for synthesizing and validating findings from this compound-based studies in a review paper?
Advanced Question
- Data Synthesis : Categorize findings by enzyme class, assay conditions, and biological context .
- Critical Evaluation : Highlight limitations (e.g., lack of in vivo validation) and propose future directions .
- Visual Aids : Include comparative tables or meta-analysis plots to illustrate trends or gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
